3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Beschreibung
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a triazolopyrimidine derivative structurally related to xanthine, with a 1-methylpiperidin-4-yl group at the 3-position. This compound belongs to the class of 8-azaxanthines, which are known for their diverse biological activities, including antiviral, antitumor, and receptor modulation properties . Its synthesis typically involves cyclization of 5,6-diaminouracils or regioselective alkylation strategies, as seen in analogues .
Eigenschaften
Molekularformel |
C10H14N6O2 |
|---|---|
Molekulargewicht |
250.26 g/mol |
IUPAC-Name |
3-(1-methylpiperidin-4-yl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H14N6O2/c1-15-4-2-6(3-5-15)16-8-7(13-14-16)9(17)12-10(18)11-8/h6H,2-5H2,1H3,(H2,11,12,17,18) |
InChI-Schlüssel |
QXXCTZRCDGZKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N2C3=C(C(=O)NC(=O)N3)N=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5,7(4H,6H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Triethylamin, Palladium auf Kohlenstoff.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5,7(4H,6H)-dion hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5,7(4H,6H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung bindet an das aktive Zentrum des Zielenzyms oder -rezeptors, hemmt dessen Aktivität und moduliert so den assoziierten biologischen Weg. Molekuläre Docking-Studien haben gezeigt, dass die Verbindung Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit Schlüsselresten im aktiven Zentrum bildet.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as kinases and phosphodiesterases, which are targets for cancer and cardiovascular diseases.
Biology: The compound is used in biological assays to study cell signaling pathways and enzyme activities.
Industry: It has applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby modulating the associated biological pathway . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Activity
Table 2: Thionation Efficiency
| Substrate | Thionation Position | Yield (%) | Reference |
|---|---|---|---|
| 4-Methyl-1H-triazolopyrimidine (7a) | 7 | 68 | |
| 2-Aryl-triazolopyrimidine (3a) | 7 | 52 | |
| 2-Aryl-triazolopyrimidine (3e) | 7 | 70 |
Pharmacological Profile
- Antiviral Activity: 7-Amino-2-aryl derivatives (8-azaadenines) inhibit herpes viruses at >4 µg/mL, while the target compound’s piperidinyl group may enhance blood-brain barrier penetration .
- Antitumor Activity : 3-Substituted derivatives demonstrate growth inhibition in KB cells, with potency influenced by substituent hydrophobicity .
- Toxicity : 3-Alkyl derivatives exhibit lower cytotoxicity compared to 2-aryl analogues, making them safer candidates for drug development .
Key Differentiators of the Target Compound
- Therapeutic Potential: Unlike 2-aryl derivatives (adenosine antagonists), this compound’s 3-substitution may target kinases or DNA repair enzymes, akin to other 8-azaxanthines .
Biologische Aktivität
3-(1-Methylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound with the molecular formula and a molecular weight of 250.26 g/mol. It belongs to a class of triazole derivatives that have shown significant biological activity, particularly in the field of cancer research and kinase inhibition.
The compound has been studied for its inhibitory activity against various kinases, particularly the c-Met kinase. c-Met is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Aberrant activation of c-Met is implicated in several cancers. In vitro studies have demonstrated that derivatives similar to this compound exhibit moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Research Findings
Recent studies have evaluated the cytotoxic effects and kinase inhibitory activities of related compounds using the MTT assay. The following table summarizes some key findings on the cytotoxicity of triazolo-pyrimidine derivatives:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| 12e | MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| 12e | HeLa | 2.73 ± 0.33 | Significant cytotoxicity |
| Foretinib | A549 | 0.019 | Positive control |
The compound 12e showed promising results comparable to Foretinib, a known c-Met inhibitor, indicating its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications in the triazole and piperidine moieties significantly influence biological activity. For instance:
- The introduction of halogen substitutions on the aromatic ring can enhance cytotoxicity.
- Variations in the piperidine structure may affect binding affinity to the c-Met kinase.
These insights are critical for further optimization of the compound to improve its efficacy and reduce potential side effects.
In Vitro Studies
A study published in June 2020 reported on the synthesis and biological evaluation of triazolo-pyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of c-Met kinase activity with IC50 values as low as . This study emphasizes the potential of these compounds as targeted therapies for cancers characterized by c-Met overexpression.
Clinical Implications
The biological activity of this compound suggests its use in developing targeted therapies for cancers with high c-Met expression levels. The ability to induce apoptosis and cell cycle arrest in cancer cells presents a promising avenue for therapeutic intervention.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
